Hsp90 Binding Affinity: Direct Comparison with 17-AAG and Geldanamycin
In a primary research study, SNX-2112 demonstrated superior potency compared to the first-generation inhibitor 17-AAG, a widely used benchmark. SNX-2112 triggered growth inhibition and apoptosis in multiple myeloma (MM) cells more effectively [1]. Its binding affinity is defined by a Ki of 1.10 nM under reducing conditions, a value consistent across multiple Hsp90 binding assays [2].
| Evidence Dimension | Cellular potency against multiple myeloma cells |
|---|---|
| Target Compound Data | More potent than 17-AAG; Ki for Hsp90 = 1.10 nM |
| Comparator Or Baseline | 17-AAG (Tanespimycin): Less potent in the same MM cell models. |
| Quantified Difference | Growth inhibition and apoptosis induction are superior; Ki for Hsp90 is in the low nanomolar range. |
| Conditions | In vitro multiple myeloma cell lines; Hsp90 binding affinity assay under reducing conditions with TECP [REFS-1, REFS-2]. |
Why This Matters
A higher binding affinity at the target (Hsp90) directly translates to a lower required dose for client protein degradation, reducing off-target toxicity risks in cellular models.
- [1] SNX-2112, a selective Hsp90 inhibitor, potently inhibits tumor cell growth... in multiple myeloma. Clin Cancer Res, 2009. PMID: 19190115. View Source
- [2] BindingDB BDBM50378702. Affinity Data: Ki=1.10nM for HSP90. View Source
